molecular formula C11H16F3NO4S B1428711 4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate CAS No. 1046793-55-8

4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate

Cat. No. B1428711
M. Wt: 315.31 g/mol
InChI Key: WTVGKRUAUADCMU-UHFFFAOYSA-N
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Description

“4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1046793-55-8 . It has a molecular weight of 315.31 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-morpholinyl)-1-cyclohexen-1-yl trifluoromethanesulfonate . The InChI code is 1S/C11H16F3NO4S/c12-11(13,14)20(16,17)19-10-3-1-9(2-4-10)15-5-7-18-8-6-15/h3,9H,1-2,4-8H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antibiotic Modulation

  • Antimicrobial Properties: 4-(Phenylsulfonyl) morpholine, related to the morpholine group, exhibits antimicrobial properties. It has been studied for its activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida species. This compound's modulating activity can enhance the efficacy of other antibiotics like amikacin against resistant strains (Oliveira et al., 2015).

Synthesis of Kinase Inhibitors

  • DNA-Dependent Protein Kinase Inhibitors: A compound structurally similar to 4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, is a key intermediate for the synthesis of DNA-dependent protein kinase inhibitors. This is crucial for developing drugs targeting DNA repair mechanisms in cancer cells (Aristegui et al., 2006).

Chemical Structure and Reactivity Analysis

  • Stereodynamic Behavior: The stereodynamic behavior of compounds like 1-(trifluoromethylsulfonyl)piperidine and 4-(trifluoromethylsulfonyl)morpholine has been studied using low-temperature NMR spectroscopies. This research provides insights into the conformations and intramolecular interactions of such compounds (Shainyan et al., 2008).

Additional Applications

  • Morpholin-2-one Derivatives Synthesis: A related compound, morpholin-2-one, can be synthesized via intramolecular acid-catalyzed hydroamination, starting from amino acids. This process is metal-free and offers a practical method for generating morpholinones (Knight et al., 2019).
  • Volumetric Properties in Buffer Solutions: Research on 4-Morpholineethanesulfonic acid and related compounds focuses on their use as buffers for pH control in various biochemical and pharmaceutical applications (Taha & Lee, 2010).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-morpholin-4-ylcyclohexen-1-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4S/c12-11(13,14)20(16,17)19-10-3-1-9(2-4-10)15-5-7-18-8-6-15/h3,9H,1-2,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVGKRUAUADCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1N2CCOCC2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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